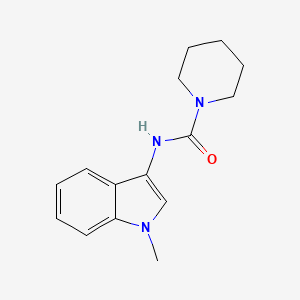

N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide” is a compound that has been synthesized and evaluated for its bioactive properties . It is a derivative of indole, a heterocyclic compound that plays a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of “N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide” involves the design and creation of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . This process is based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Wissenschaftliche Forschungsanwendungen

Therapeutic Agents for Smoking Cessation

Research has demonstrated that cannabinoid CB1 receptor antagonists, including N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide derivatives, are promising for smoking cessation. Pre-clinical studies suggest that these compounds can block nicotine self-administration and the dopamine-releasing effects of nicotine in the brain. Clinical trials have shown efficacy in smoking cessation, though emotional side effects may limit their use. These findings highlight the potential of N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide derivatives in treating nicotine dependence (Foll, Forget, Aubin, & Goldberg, 2008).

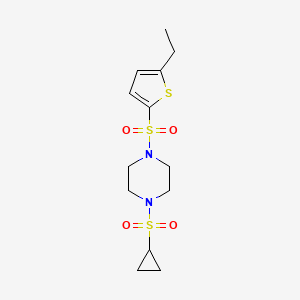

Nanofiltration Membranes

The compound has also been studied in the context of environmental applications, particularly in water treatment technologies. Piperazine-based nanofiltration (NF) membranes with a crumpled polyamide layer exhibit significant improvements in membrane separation performance. These advances in NF membrane technology demonstrate the compound's role in enhancing water permeance, selectivity, and antifouling performance, underscoring its utility in environmental applications, including water softening and purification (Shao et al., 2022).

Synthesis of N-Heterocycles

N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide serves as a key intermediate in the synthesis of structurally diverse N-heterocycles, which are crucial for developing natural products and therapeutic compounds. The use of chiral sulfinamides, including this compound, in asymmetric N-heterocycle synthesis through sulfinimines demonstrates its significance in medicinal chemistry, offering a pathway to a variety of piperidines, pyrrolidines, azetidines, and their fused derivatives (Philip, Radhika, Saranya, & Anilkumar, 2020).

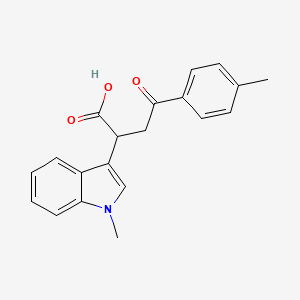

Antitubercular Activity

Furthermore, derivatives of N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide have shown promising antitubercular activity. Research into modifications of the isoniazid structure with N-substituted derivatives has identified compounds with significant in vitro efficacy against various Mycobacterium species, highlighting the potential of these derivatives in designing new leads for antitubercular compounds (Asif, 2014).

Central Nervous System (CNS) Acting Drugs

The compound's derivatives have also been investigated for their potential as CNS acting drugs. Studies suggest that functional chemical groups present in N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide derivatives may serve as lead molecules for synthesizing compounds with CNS activity. This research underscores the importance of heterocycles containing nitrogen, sulfur, and oxygen for developing new therapeutic agents targeting the CNS (Saganuwan, 2017).

Zukünftige Richtungen

The future directions for “N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide” could involve further development of tubulin polymerization inhibitors . This is based on the compound’s inhibitory effect on tubulin polymerization and its potential antiproliferative activities against certain cancer cell lines .

Eigenschaften

IUPAC Name |

N-(1-methylindol-3-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-17-11-13(12-7-3-4-8-14(12)17)16-15(19)18-9-5-2-6-10-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSDZJBSZOWYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2636629.png)

![N1-(2-morpholinoethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2636633.png)

![4-tert-butyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2636636.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2636646.png)

![5-Phenyl-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B2636650.png)